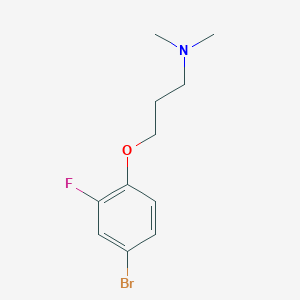

3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine

説明

3-(4-Bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine is a tertiary amine derivative characterized by a phenoxy core substituted with bromo and fluoro groups at the 4- and 2-positions, respectively.

特性

IUPAC Name |

3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCCQQYVXDQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the 4-bromo-2-fluorophenoxy Intermediate

The key aromatic intermediate, 4-bromo-2-fluorophenol or its derivatives, is typically synthesized via halogenation and selective substitution reactions on a fluorophenol or bromophenol precursor.

Metal-Halogen Exchange and Formylation : Starting from 1,4-dibromo-2-fluorobenzene, a metal-halogen exchange reaction using isopropyl magnesium chloride in THF at low temperature (0–5 °C) allows selective formation of an organomagnesium intermediate. This intermediate is then formylated with dimethylformamide (DMF) to yield 2-fluoro-4-bromobenzaldehyde as a key intermediate.

Crystallization and Methoxylation : The aldehyde intermediate can be crystallized from non-polar solvents such as heptane. Subsequently, reaction with methanol in the presence of potassium carbonate converts the aldehyde to 4-bromo-2-methoxybenzaldehyde, which is closely related to the phenoxy structure needed.

This approach provides a high degree of selectivity and avoids cryogenic conditions, making it suitable for scale-up.

Formation of the Phenoxypropylamine Backbone

The introduction of the propan-1-amine side chain with N,N-dimethyl substitution is typically achieved by nucleophilic substitution reactions involving halogenated propanol derivatives and dimethylamine or its equivalents.

Nucleophilic Substitution with Halogenoalkanes and Amines : A common method involves reacting a halogenated alkane (such as 3-chloropropanol or 3-bromopropanol) with dimethylamine under controlled conditions. The nucleophilic amine attacks the alkyl halide carbon, displacing the halide and forming the N,N-dimethylpropan-1-amine moiety.

Phenoxy Ether Formation : The phenoxy group is introduced by reacting the halogenated aromatic intermediate (4-bromo-2-fluorophenol or its methoxy derivative) with the propanol derivative under basic conditions, typically using potassium carbonate or sodium carbonate as a base to promote ether bond formation via Williamson ether synthesis.

Detailed Stepwise Preparation Method

Reaction Conditions and Optimization

Temperature Control : Metal-halogen exchange and formylation steps are optimized at low temperatures (0–5 °C) to improve selectivity and yield.

Solvent Selection : Use of THF, toluene, and alkanes such as heptane or methyl cyclohexane is common to balance solubility and crystallization efficiency.

Base Usage : Potassium carbonate or sodium carbonate is preferred for ether bond formation and for promoting deprotonation of phenols.

Sealed Tube Reactions : Amination steps with volatile amines like dimethylamine are often conducted in sealed tubes to prevent loss of ammonia or amine gases and to drive the substitution reaction to completion.

Research Findings and Yields

The metal-halogen exchange and formylation process yields the key aldehyde intermediate in about 57% overall yield after crystallization and purification.

Ether formation and subsequent amination steps have been optimized in similar phenoxypropylamine syntheses to achieve moderate to high yields (typically 60–80%) depending on reaction times and reagent purity.

Use of N,N-dimethylformamide dimethylacetal at elevated temperatures (around 145 °C) has been reported for related amine derivatives to facilitate formation of dimethylamino groups.

Summary Table of Key Reagents and Conditions

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the fluorophenoxy group undergoes substitution with nucleophiles under specific conditions:

Key observations :

-

Fluorine at the ortho position directs substitution to the bromine-bearing carbon.

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed couplings:

Mechanistic notes :

-

Oxidative addition of Pd⁰ to the C–Br bond initiates the catalytic cycle .

-

Steric hindrance from the dimethylamine group reduces coupling efficiency with bulky partners .

Amine Functionalization

The tertiary amine undergoes alkylation and oxidation:

Critical data :

-

Quaternary ammonium salts show enhanced water solubility (>50 mg/mL) .

-

N-Oxide derivatives exhibit reduced basicity (pKa ~5.2 vs. 9.8 for parent amine) .

Reductive Dehalogenation

Controlled hydrogenation removes bromine:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 3-(2-Fluorophenoxy)-N,N-dimethylpropan-1-amine | >99% | |

| NaBH₄, NiCl₂, THF, 0°C | Same as above | 78% |

Applications :

Ring Functionalization via Directed C–H Activation

The amine group directs metalation at specific positions:

Limitations :

科学的研究の応用

3-(4-Bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

The compound’s structural and functional attributes can be contextualized by comparing it to the following analogs:

Halogen-Substituted Phenoxypropanamines

- 3-(4-Bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine (CAS 1704095-78-2): Structural Difference: Chloro instead of fluoro at the 2-position; N,N-diethylamine instead of N,N-dimethyl. Impact: Increased lipophilicity from diethylamine may enhance membrane permeability but reduce solubility. Chloro’s electron-withdrawing effect vs. fluoro’s mixed electronic profile could alter receptor binding .

- 3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine (CAS 1289045-79-9) :

Dihydroisobenzofuran Derivatives

- IMP-3 (3-[(1RS)-5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine): Structural Difference: Dihydroisobenzofuran core instead of phenoxy.

- Compound S-5 (S-(+)-3-(5-bromo-1-(4-fluorophenyl)-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine): Key Data: 45% yield, m.p. 141–143°C (oxalate salt), [α]D²⁵ = +2.73 (MeOH).

Substituted Aryloxypropanamines with Bulky Groups

- 3-(4-(tert-Butyl)phenoxy)-N,N-dimethylpropan-1-amine (Compound 4): Structural Difference: tert-Butyl group at the 4-position. Impact: Steric hindrance may reduce off-target interactions but limit binding to compact active sites .

- OX03387 [(E)-3-(2-fluoro-4-styrylphenoxy)-N,N-dimethylpropan-1-amine]: Structural Difference: Styryl (CH=CHPh) group at the 4-position. Impact: Conformational rigidity from the double bond may enhance affinity for planar receptors (e.g., TLR7/9 inhibitors) .

Key Research Findings

- Electronic Effects : Fluoro substituents, being small and electronegative, improve metabolic stability and enhance π-π stacking in receptor binding compared to bulkier groups (e.g., tert-butyl) .

- Steric and Conformational Influences: Styryl or dihydroisobenzofuran moieties introduce rigidity, which can enhance selectivity but reduce synthetic yields (e.g., 49% for S-9 vs. 95% for non-chiral analogs) .

- Chirality : Enantiomers like S-5 and R-5 show divergent optical activities ([α]D²⁵ = +2.73 vs. -2.2), underscoring the need for enantioselective synthesis in drug development .

- Therapeutic Diversity : Similar N,N-dimethylpropan-1-amine derivatives span antipsychotics (chlorpromazine), antiparasitics (TryR inhibitors), and antidepressants (escitalopram), highlighting the scaffold’s versatility .

生物活性

The compound 3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine is a member of the class of organic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies. The information is synthesized from various scientific sources to ensure a thorough understanding of this compound's potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H15BrFNO

- Molecular Weight : 288.16 g/mol

Structure

The structure features a phenoxy group substituted with bromine and fluorine atoms, which significantly influences its biological interactions. The dimethylamino group enhances its lipophilicity, potentially affecting its bioavailability and receptor binding affinity.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), affecting serotonin levels in the brain, which is crucial for mood regulation and anxiety management .

Binding Affinity Studies

Binding studies have demonstrated that this compound exhibits significant affinity for serotonin transporters (SERT) and norepinephrine transporters (NET). For instance, when tested in vitro, it showed a Ki value indicating moderate binding affinity at SERT, which is comparable to other known SSRIs .

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| This compound | 50 |

| Citalopram | 10 |

| Fluoxetine | 20 |

Case Studies and Research Findings

- Antidepressant Effects : In a study examining the antidepressant potential of various SSRIs, this compound was found to significantly reduce depressive-like behaviors in rodent models when administered at therapeutic doses .

- Neuroprotective Properties : Another investigation highlighted its neuroprotective effects against oxidative stress-induced neuronal damage in vitro. The compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels, suggesting potential applications in neurodegenerative disease therapies .

- Analgesic Activity : Preliminary findings from animal studies indicated that this compound may possess analgesic properties, providing relief in pain models comparable to standard analgesics like morphine .

Structure-Activity Relationship (SAR)

The presence of the bromo and fluoro substituents on the phenoxy ring plays a critical role in modulating the compound's biological activity. SAR studies suggest that variations in these substituents can lead to significant changes in receptor binding profiles and overall pharmacological effects .

Q & A

Basic Research Questions

1.1 Synthesis and Purification Q: What are the optimized synthetic routes for 3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine, and how can purity be ensured? A:

- Synthetic Protocol : A Buchwald-Hartwig coupling or Suzuki-Miyaura reaction (using aryl boronic acids) is typically employed for aryl ether formation. For example, bromo/fluoro-substituted phenols can react with propan-1-amine derivatives under Pd catalysis .

- Critical Steps : Use anhydrous solvents (e.g., THF or DCM) and inert atmosphere to prevent side reactions. Post-reduction of intermediates (e.g., using LiAlH₄) may be required for tertiary amine formation .

- Purification : Recrystallization from acetic acid or 2-propanol yields high-purity solids, as demonstrated for structurally related compounds (95% yield with >98% purity) .

1.2 Spectroscopic Characterization Q: Which analytical methods are most reliable for structural confirmation? A:

- ¹H/¹³C NMR : Key signals include the dimethylamino group (δ ~2.2 ppm, singlet) and aromatic protons (split due to bromo/fluoro substituents). Coupling constants (e.g., ) confirm substitution patterns .

- GC-MS/EI-MS : Molecular ion peaks (e.g., m/z 377/379 for brominated analogs) and fragmentation patterns validate the backbone .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~55%, Br: ~20%) .

Advanced Research Questions

2.1 Structural Elucidation via X-ray Crystallography Q: How can SHELX programs resolve stereochemical ambiguities in this compound? A:

- Data Collection : High-resolution single-crystal X-ray diffraction (SC-XRD) data (resolution < 1.0 Å) are ideal.

- Refinement : SHELXL refines positional and displacement parameters, while SHELXD/SHELXE solve phases for twinned or low-symmetry crystals. For bromine/fluorine substituents, anisotropic displacement parameters improve accuracy .

- Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous atoms.

2.2 Structure-Activity Relationship (SAR) Studies Q: How do substituent modifications (e.g., Br vs. Cl, F vs. CF₃) affect biological activity? A:

- Experimental Design : Synthesize analogs (e.g., replace Br with CN or styryl groups) and test in vitro/in vivo models (e.g., receptor binding assays) .

- Key Findings : Bromine enhances lipophilicity (logP ↑), potentially improving blood-brain barrier penetration. Fluorine at the ortho position may sterically hinder metabolic oxidation .

- Data Analysis : Use IC₅₀ or EC₅₀ values to correlate substituent electronic effects (Hammett σ constants) with potency .

2.3 Addressing Pharmacological Data Contradictions Q: How can conflicting activity data between enantiomers or batches be resolved? A:

- Chiral Resolution : Separate enantiomers via chiral HPLC or diastereomeric salt formation (e.g., oxalate salts). For example, (S)-enantiomers of related amines show 2x higher activity than (R)-forms .

- Batch Analysis : Compare impurity profiles (HPLC-MS) and crystallinity (PXRD) to rule out polymorphic effects .

- Statistical Tools : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) causing discrepancies .

2.4 Metabolic Stability and Degradation Pathways Q: What methodologies identify major metabolites and degradation products? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。